molecular formula C10H12ClNO B1348304 2-chloro-N-(2-ethylphenyl)acetamide CAS No. 57503-02-3

2-chloro-N-(2-ethylphenyl)acetamide

Cat. No.: B1348304
CAS No.: 57503-02-3
M. Wt: 197.66 g/mol
InChI Key: CYMPLBMTRHGDES-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-ethylphenyl group and the alpha carbon is substituted by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(2-ethylphenyl)acetamide can be synthesized through the reaction of 2-ethylphenylamine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-ethylphenylamine+chloroacetyl chlorideThis compound+HCl\text{2-ethylphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethylphenylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-ethylphenylamine and chloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: 2-ethylphenylamine and chloroacetic acid.

    Oxidation: N-oxides.

    Reduction: Amines.

Scientific Research Applications

2-chloro-N-(2-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-diethylphenyl)acetamide
  • 2-chloro-N-(4-ethylphenyl)acetamide
  • 2-chloro-N-(2-methylphenyl)acetamide

Uniqueness

2-chloro-N-(2-ethylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, the presence of the 2-ethyl group can affect its steric and electronic properties, leading to differences in its chemical behavior and applications.

Biological Activity

2-chloro-N-(2-ethylphenyl)acetamide is an aromatic amide compound characterized by a chloro group and an ethyl-substituted phenyl moiety. Its molecular formula is C₁₄H₁₈ClN₃O, with a molecular weight of approximately 269.77 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and herbicidal applications.

The compound features a chloroacetamide structure, where the chloro group is attached to the nitrogen of the acetamide. This structural configuration influences its reactivity and biological interactions. The synthesis typically involves reactions with chloroacetyl chloride and substituted anilines, allowing for high yields and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.
  • Herbicidal Activity : Similar compounds in the chloroacetanilide class have been shown to possess herbicidal properties, indicating potential utility in agricultural settings.

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its biological activity may be attributed to its ability to interact with various biological targets due to its structural features.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-chloro-N-(4-methylphenyl)acetamideC₁₄H₁₈ClN₃OMethyl group enhances lipophilicity
2-chloro-N-(naphthalen-2-yl)acetamideC₁₄H₁₈ClN₃ONaphthalene ring increases aromaticity
N-(4-fluorophenyl)-2-chloroacetamideC₁₄H₁₈ClFNOFluorine substitution alters reactivity

These compounds share similar chemical properties but exhibit varying biological activities due to differences in their substituents.

Case Studies and Research Findings

Properties

IUPAC Name

2-chloro-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMPLBMTRHGDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326851
Record name 2-chloro-N-(2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57503-02-3
Record name 2-chloro-N-(2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Bacillus altitudinis a promising candidate for the bioremediation of butachlor-contaminated environments?

A1: Bacillus altitudinis demonstrates the ability to degrade butachlor, a common herbicide found in agricultural runoff and a potential environmental pollutant []. This suggests that this bacterial species could be utilized in bioremediation strategies to remove butachlor from contaminated soil or water. Further research is needed to determine the efficiency and feasibility of using Bacillus altitudinis for large-scale bioremediation applications.

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